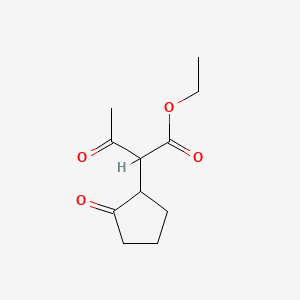

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and an alpha-acetyl group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate can be synthesized through the esterification of 2-oxocyclopentanone with ethyl acetate in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of ethyl 2-oxocyclopentyl(alpha-acetyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate has been identified as a precursor in the synthesis of biologically active compounds. Its structural features facilitate various chemical reactions, making it a valuable intermediate in drug development.

1.1. Antibacterial and Anthelmintic Activities

Research has shown that derivatives of this compound exhibit promising antibacterial and anthelmintic properties. A study evaluated several derivatives, revealing significant antimicrobial activity against various pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency:

| Compound | MIC (mg/ml) | Activity Type |

|---|---|---|

| Compound 1 | 0.125 | Antibacterial |

| Compound 2 | 0.083 | Antibacterial |

| Compound 3 | 0.073 | Antibacterial |

| Compound 4 | 0.109 | Antibacterial |

These findings suggest that derivatives of this compound could serve as effective alternatives to existing antimicrobial agents, especially in light of rising multidrug resistance .

1.2. Transdermal Drug Delivery Systems

The compound's ester functionality has been explored in transdermal drug delivery systems. Research indicates that formulations containing this compound can enhance drug absorption through the skin, providing controlled release and minimizing systemic side effects . This application is particularly relevant for drugs requiring sustained therapeutic levels without frequent dosing.

Synthetic Organic Chemistry

This compound is utilized in synthetic organic chemistry due to its reactivity and ability to participate in various transformations.

2.1. Synthesis of Complex Molecules

The compound can act as a building block for synthesizing more complex molecules through reactions such as Knoevenagel condensation and Michael additions. Its unique structure allows for selective functionalization, which can lead to the development of novel compounds with specific biological activities .

3.1. Development of Antimicrobial Agents

In a recent study, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results demonstrated that certain derivatives not only exhibited superior antibacterial activity but also showed lower cytotoxicity compared to standard treatments like etoposide .

3.2. Formulation Studies for Transdermal Applications

A formulation study highlighted the effectiveness of incorporating this compound into transdermal patches designed for sustained drug delivery. The study reported improved skin permeation rates and controlled release profiles, suggesting that this compound could enhance the therapeutic efficacy of transdermal medications .

Wirkmechanismus

The mechanism of action of ethyl 2-oxocyclopentyl(alpha-acetyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The presence of the alpha-acetyl group can influence the reactivity and selectivity of the compound in biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl (2-oxocyclopentyl)acetate: Similar structure but lacks the alpha-acetyl group.

Ethyl (3-methyl-2-oxocyclopentyl)acetate: Contains a methyl group at the 3-position instead of the alpha-acetyl group.

Uniqueness

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate is unique due to the presence of both the ethyl ester and alpha-acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Biologische Aktivität

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate is a compound of interest due to its potential biological activities, particularly in the areas of antimicrobial, anthelmintic, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound is a ketoester derivative that incorporates a cyclopentyl moiety, which may contribute to its biological activity. Its molecular structure can be characterized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 198.24 g/mol |

| LogP | 1.4749 |

| PSA | 43.37 Ų |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. A notable study reported that derivatives of similar ketoesters exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.073 to 0.125 mg/ml, indicating strong potency against these pathogens .

Table: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/ml) | Tested Pathogen |

|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 0.073 - 0.125 | E. coli |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 0.109 | S. aureus |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 0.083 | K. pneumoniae |

Anthelmintic Activity

The compound has also demonstrated promising anthelmintic activity in laboratory settings. Studies showed that it was effective against helminth species such as Pheretima posthuma and Ascaris galli, with performance surpassing that of standard treatments like albendazole . The results indicated that the compounds could induce significant mortality in these parasites at relatively low concentrations.

Table: Anthelmintic Efficacy

| Compound | Concentration (mg/ml) | Time to Death (minutes) | Tested Species |

|---|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 1 | 30 | Pheretima posthuma |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 0.5 | 45 | Ascaris galli |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound exhibits varying degrees of toxicity towards human cell lines. The lethal concentration (LC50) values ranged from 280 to 765 μg/ml across different assays, demonstrating a moderate cytotoxic profile compared to established chemotherapeutics like etoposide .

Table: Cytotoxicity Profile

| Compound | LC50 (μg/ml) | Cell Line Tested |

|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 765 | HepG2 |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 280 | MCF7 |

The biological activities of this compound may be attributed to its ability to interact with specific biological targets through protein-ligand binding affinity as suggested by molecular docking studies . The high GOLD fitness scores indicate a strong propensity for binding to active sites relevant for antibacterial and anthelmintic activity.

Eigenschaften

IUPAC Name |

ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)10(7(2)12)8-5-4-6-9(8)13/h8,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKXEGKWOQENLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.